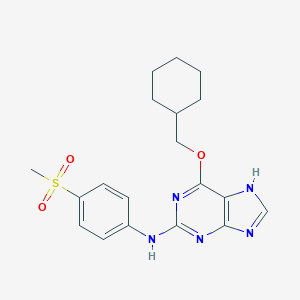

O6-Cyclohexylmethylguanine deriv. 30

説明

NU6155 is a potent CDK2 inhibitor.

科学的研究の応用

Cyclin-Dependent Kinase Inhibition

O6-Cyclohexylmethylguanine derivatives have been identified as potent inhibitors of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2), critical in regulating cell division and having implications in cancer therapy. This was demonstrated through a structure-based drug discovery program, highlighting the importance of the hydrogen bonding N(2)-NH group and an aromatic N(2)-substituent for potency. The addition of a group capable of donating a hydrogen bond further enhances potency. X-ray crystal structures were used to understand activity trends (Hardcastle et al., 2004).

Modulation of DNA Repair Enzymes

Various O6-alkylguanine derivatives, including O6-Cyclohexylmethylguanine derivatives, modulate the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Their interaction with this enzyme increases tumor cell sensitivity to chloroethylnitrosoureas, a class of chemotherapeutic agents. These derivatives, by depleting MGMT, may play a role in cancer therapy (Mineura et al., 1994).

Development of Imaging Agents

O6-Benzylguanine derivatives, closely related to O6-Cyclohexylmethylguanine, have been synthesized for use as potential positron emission tomography (PET) tumor imaging agents. This development aims to image the DNA repair protein O6-alkylguanine-DNA alkyltransferase in tumors (Zheng et al., 2002).

Evaluation in Clinical Settings

The pharmacokinetics and metabolic fate of O6-Benzylguanine, a related compound, were evaluated in humans. Its effect on AGT activity in peripheral blood mononuclear cells was studied, providing insights into its potential use in enhancing the effectiveness of nitrosoureas in tumor-cell lines (Dolan et al., 1998).

Super-Resolution Microscopy Applications

A photoswitchable O6-benzylguanine derivative was introduced for super-resolution microscopy of SNAP-tagged proteins. This development allows imaging of biological structures at the nanoscale, demonstrating the utility of these derivatives in advanced biological imaging techniques (Dellagiacoma et al., 2010).

特性

IUPAC Name |

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-19-23-17-16(20-12-21-17)18(24-19)27-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNMVIDGHCLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

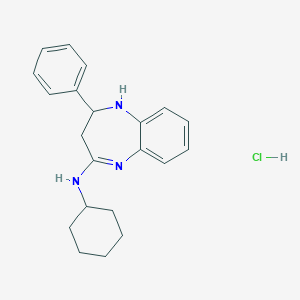

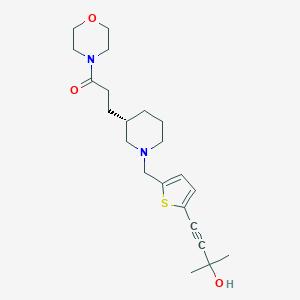

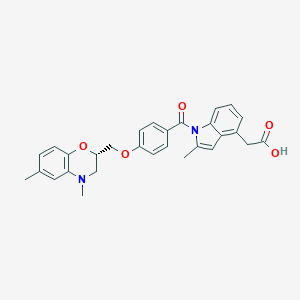

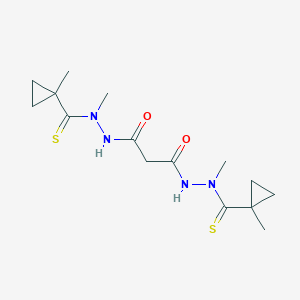

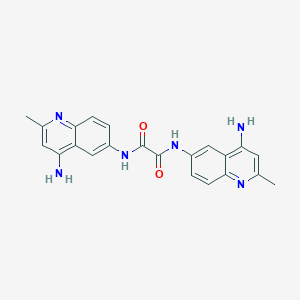

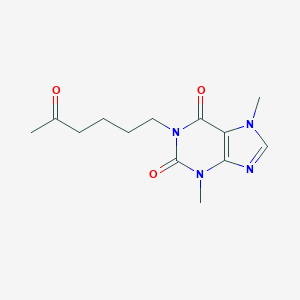

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)

![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)

![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)

![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)

![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)

![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)

![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)